molecular formula C10H12BrNO B14040523 1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one

Cat. No.: B14040523
M. Wt: 242.11 g/mol
InChI Key: DWNNIGJVYYECIK-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12BrNO It is a derivative of phenylpropanone, featuring an amino group, a bromomethyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method is the bromination of 4-methylacetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or primary amines in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

1-[4-amino-3-(bromomethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H12BrNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3

InChI Key

DWNNIGJVYYECIK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)N)CBr

Origin of Product

United States

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